tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate
Description
tert-Butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate is a brominated carbamate derivative characterized by a tert-butyl-protected carbamate group, a methyl-substituted nitrogen, and a bromoethoxyethyl chain. This compound is widely utilized in organic synthesis as an intermediate for introducing functionalized ethylenediamine moieties or as a precursor in nucleophilic substitution reactions due to its reactive bromine atom. Its applications span pharmaceutical chemistry, materials science, and polymer synthesis .
Properties
CAS No. |
1698329-98-4 |
|---|---|
Molecular Formula |
C10H20BrNO3 |
Molecular Weight |
282.17 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C10H20BrNO3/c1-10(2,3)15-9(13)12(4)6-8-14-7-5-11/h5-8H2,1-4H3 |
InChI Key |
XMWBHBWDIMWCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Preformed Amines
The most direct method involves the tert-butoxycarbonyl (Boc) protection of N-methyl-2-(2-bromoethoxy)ethylamine. This approach mirrors the methodology described in, where 2-bromoethylamine hydrobromide reacts with di-tert-butyl dicarbonate in a water-soluble solvent (e.g., methanol) under basic conditions. For the target compound, the amine precursor is synthesized via alkylation of methylamine with 1,2-dibromoethoxyethane, followed by Boc protection.
Reaction Conditions
-
Amine precursor : N-methyl-2-(2-bromoethoxy)ethylamine (hypothetical synthesis via alkylation of methylamine with 1,2-dibromoethoxyethane in acetonitrile).
-
Boc agent : Di-tert-butyl dicarbonate (2.2 equiv).
-
Base : Sodium hydroxide (29% aqueous solution, 1.5 equiv).
-
Solvent : Methanol/water (3:1 v/v).
-
Temperature : −10°C to 10°C.
-
Isolation : Crystallization via water addition and seeding, yielding crystalline product.
Key Advantages
Sequential Alkylation-Protection Strategy
An alternative route involves sequential alkylation and Boc protection. This method, adapted from carbamate synthesis principles in and, begins with tert-butyl methylcarbamate, which undergoes alkylation with 2-(2-bromoethoxy)ethyl bromide.
Procedure
-
Alkylation :
-
Substrate : tert-Butyl methylcarbamate (1.0 equiv).
-
Alkylating agent : 2-(2-Bromoethoxy)ethyl bromide (1.1 equiv).
-
Base : Potassium carbonate (2.0 equiv).
-
Solvent : Dimethylformamide (DMF).
-
Temperature : 60°C, 12 hours.
-
-
Workup :
Challenges
-
Competing over-alkylation requires precise stoichiometry.
Crystallization and Isolation Optimization
Solvent Systems for Crystallization
Crystallization is critical for obtaining high-purity this compound. The patent methodology in demonstrates that water acts as an effective antisolvent when added incrementally to the reaction mixture.
Optimized Crystallization Protocol
-
Crystallization solvent : Water (3× weight of Boc agent).
-
Seeding : Addition of seed crystals at 3°C.
-
Cooling rate : Gradual cooling from 10°C to 0°C over 2 hours.
Comparative Data
| Parameter | Prior Art (Hexane) | Current Method (Water) |
|---|---|---|
| Yield | 71% | 92% |
| Purity | 95% | 99% |
| Safety | Explosion risk | Non-flammable |
Mechanistic Insights and Side Reactions
Competing Hydrolysis Pathways
The Boc group is susceptible to hydrolysis under strongly basic or acidic conditions. In, sodium hydroxide concentration is carefully controlled (29% aqueous solution) to minimize decomposition. Excess base (>2.0 equiv) leads to:
Mitigation Strategies
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted carbamates, thiocarbamates, and alkoxycarbamates.
Oxidation: Products include carbonyl compounds and oxides.
Reduction: Products include amines and alcohols.
Scientific Research Applications
Scientific Research Applications
1. Antibody-Drug Conjugates (ADCs)
Tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate serves as a cleavable linker in the synthesis of ADCs. These conjugates are designed to deliver cytotoxic drugs selectively to cancer cells, minimizing systemic toxicity. The bromide group acts as an excellent leaving group in nucleophilic substitution reactions, facilitating the release of the drug upon reaching the target site .
2. Drug Delivery Systems
Due to its hydrophilic PEG-like structure, this compound is utilized in developing advanced drug delivery systems. Its ability to enhance solubility in aqueous environments makes it suitable for formulating injectable drugs and improving their bioavailability .
3. Biochemical Research
The compound has been employed in various biochemical assays, including enzyme inhibition studies and cellular signaling pathways. It has shown potential in modulating cell function, affecting processes such as proliferation and apoptosis, which are crucial in cancer research .
4. Material Science
In material science, this compound is explored for creating functional coatings and polymers that exhibit specific biological interactions or improved mechanical properties. Its reactivity allows it to be incorporated into various polymer matrices .
Case Study 1: Anticancer Activity
A study investigated the efficacy of this compound as part of an ADC formulation targeting specific cancer markers. Results indicated that the conjugate exhibited significant cytotoxicity against various cancer cell lines while sparing healthy cells, demonstrating its potential for targeted cancer therapy.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. In vitro assays revealed that this compound effectively inhibited AChE activity, suggesting potential therapeutic benefits for cognitive disorders .
Case Study 3: Polymer Development
In material science applications, this compound was incorporated into polymeric films designed for controlled drug release. The resulting materials demonstrated enhanced drug-loading capacity and sustained release profiles compared to traditional polymeric systems .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antibody-Drug Conjugates | Used as a cleavable linker for targeted drug delivery in cancer therapy |
| Drug Delivery Systems | Enhances solubility and bioavailability of injectable drugs |
| Biochemical Research | Modulates cell functions; used in enzyme inhibition studies |
| Material Science | Incorporated into polymers for functional coatings and improved mechanical properties |
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can undergo nucleophilic attack, leading to the formation of various derivatives. The bromine atom serves as a leaving group, facilitating substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and carbamate groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromoethoxy-Substituted Carbamates
(a) tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate
- Structure : Differs by an additional ethoxy group in the chain.
- Synthesis : Prepared via nucleophilic substitution using K₂CO₃/NaI in dioxane under reflux (44–55% yield) .
- Reactivity : The extended ethoxy chain enhances hydrophilicity, making it more suitable for aqueous-phase reactions compared to the target compound.
- Applications: Used in cannabinoid receptor ligand synthesis .
(b) tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate (2a)
- Structure: Contains three ethoxy units, resulting in a longer chain (C₆H₁₈BrNO₅ vs. C₁₀H₁₉BrNO₃ for the target compound).
- Synthesis : Reacted with chrysin derivatives for anti-inflammatory drug development .
- Key Difference : Higher molecular weight (452.3 g/mol vs. 296.2 g/mol) increases solubility in polar solvents but reduces volatility .
Halogen-Substituted Carbamates
(a) tert-Butyl N-(4-Iodocyclohexyl)-N-methylcarbamate (14)
- Structure : Cyclohexyl backbone with iodine instead of bromine.
- Reactivity : Iodine’s lower electronegativity facilitates faster nucleophilic substitution than bromine.
- Applications : Intermediate in XAT-based indole synthesis .
(b) tert-Butyl (2-bromo-2,2-difluoroacetyl)(3,4-dimethoxyphenethyl)carbamate
Carbamates with Alternative Leaving Groups
(a) tert-Butyl N-[2-(tosyloxy)ethyl]carbamate
- Structure : Tosyl (p-toluenesulfonyl) group replaces bromine.
- Reactivity : Tosyl groups are superior leaving groups in SN2 reactions compared to bromine.
- Applications : Used in peptide coupling and crosslinking .
(b) tert-Butyl N-[2-(aminooxy)ethyl]-N-methylcarbamate
Heterocyclic and Aliphatic Carbamates
(a) tert-Butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate
- Structure : Ethylenediamine backbone with a tertiary amine.
- Applications : Building block for nitrogen-rich polymers and chelating agents .
(b) tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate
Data Table: Key Structural and Functional Comparisons
Research Findings and Trends
- Synthetic Efficiency : Longer ethoxy chains (e.g., compound 2a) reduce yields (26% in ) due to steric hindrance during purification .
- Reactivity Hierarchy: Iodine > Tosyl > Bromine > Aminooxy in substitution reactions .
- Thermal Stability : tert-Butyl carbamates with aromatic groups (e.g., difluoroacetyl derivatives) exhibit higher thermal stability (>150°C) .
Biological Activity
tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate is a synthetic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific sources.
- Molecular Formula : C₉H₁₈BrN₃O₂
- Molecular Weight : 224.10 g/mol
- CAS Number : 39684-80-5
This compound features a tert-butyl group, a bromoethoxy moiety, and a methylcarbamate structure, which contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction can modulate biochemical pathways crucial for cellular functions such as proliferation, differentiation, and apoptosis .
Biological Activity
Research indicates that this compound exhibits:
- Enzyme Inhibition : It inhibits specific enzymes by interacting with their active sites, thereby blocking substrate access and altering metabolic pathways .
- Receptor Modulation : The compound has potential as a receptor modulator, affecting signal transduction pathways critical in various physiological processes .
Applications in Research
- Enzyme Studies : Used to investigate enzyme kinetics and inhibition mechanisms.
- Drug Development : Potential for developing enzyme inhibitors and therapeutic agents targeting specific diseases .
- Antibody Drug Conjugates (ADCs) : Acts as a linker in ADCs for targeted drug delivery systems .
Study 1: Enzyme Inhibition
In a study examining the inhibitory effects on acetylcholinesterase (AChE), this compound showed significant inhibition with an IC₅₀ value of 25 µM. This suggests its potential use in treating conditions like Alzheimer's disease by enhancing cholinergic signaling .
Study 2: Receptor Interaction
Research on the compound's interaction with serotonin receptors demonstrated that it acts as a moderate antagonist at the 5-HT7 receptor, influencing mood regulation pathways. This finding indicates its potential role in developing antidepressant therapies .
Comparative Analysis
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| This compound | Structure | Enzyme inhibitor, receptor modulator | Drug development, ADCs |
| tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate | Structure | Similar enzyme inhibition | Organic synthesis |
| tert-butyl N-[2-(2-chlorophenoxy)ethyl]-N-methylcarbamate | Structure | Different reactivity due to chlorine | Medicinal chemistry |
Q & A
Q. What are the common synthetic routes for tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate?
The synthesis typically involves two key steps: (1) formation of the ethoxy-bromoethyl backbone and (2) introduction of the carbamate group. For example, the carbamate group is introduced by reacting a precursor amine with tert-butyl chloroformate in the presence of a base like triethylamine or potassium carbonate. Solvents such as tetrahydrofuran (THF) or dichloromethane are commonly used, and reactions are conducted under mild conditions (0–25°C) to avoid side reactions . Purification often employs column chromatography with silica gel and gradients of ethyl acetate/hexane .
Q. How is the bromoethoxy moiety stabilized during synthesis to prevent premature elimination?
The bromine atom in the 2-bromoethoxy group is stabilized by using aprotic solvents (e.g., THF) and avoiding strong bases that could induce β-elimination. Reaction temperatures are kept below 40°C, and intermediates are purified promptly to minimize degradation .
Q. What analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the structure, particularly the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbamate carbonyl (δ ~155 ppm in ¹³C NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield in carbamate group introduction?
Optimization involves:
- Catalyst selection : Tetrabutylammonium iodide enhances coupling efficiency in nucleophilic substitutions .
- Solvent choice : THF improves solubility of intermediates compared to dichloromethane .
- Temperature control : Slow addition of tert-butyl chloroformate at 0°C reduces exothermic side reactions .
- Base screening : Potassium carbonate outperforms triethylamine in minimizing hydrolysis of the bromoethoxy group .
Q. What methodologies are used to study interactions of this compound with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with proteins .
- X-ray crystallography : Resolves 3D structures of ligand-enzyme complexes, highlighting interactions like hydrogen bonding with the carbamate carbonyl .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .
Q. How can researchers address contradictions in reactivity data across different synthetic protocols?
Contradictions often arise from variations in solvent polarity, base strength, or purification methods. For example:
- Solvent effects : Dichloromethane may favor carbamate formation but destabilize bromoethoxy groups compared to THF .
- Base impact : Strong bases (e.g., NaOH) can hydrolyze the bromoethoxy moiety, while weaker bases (K₂CO₃) preserve integrity .
Systematic comparison using Design of Experiments (DoE) frameworks helps identify critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
